Lazertinib - 1903008-80-9

Lazertinib

Catalog Number: EVT-272735
CAS Number: 1903008-80-9
Molecular Formula: C30H34N8O3
Molecular Weight: 554.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lazertinib (YH25448) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). [, ] It is classified as a targeted therapy, specifically designed to inhibit the activity of mutant forms of EGFR found in certain types of cancer, particularly non-small cell lung cancer (NSCLC). [, ] Lazertinib plays a significant role in scientific research as a valuable tool for studying EGFR-mediated signaling pathways and developing effective treatment strategies for EGFR-mutant cancers.

Molecular Structure Analysis

Lazertinib features a distinctive pyrazole moiety in its molecular structure. [] This pyrazole group participates in hydrogen bonds and van der Waals interactions with the EGFR kinase domain. These interactions are facilitated by hydrophilic amine and hydrophobic phenyl groups within the molecule. []

Chemical Reactions Analysis

The primary chemical reaction associated with Lazertinib is the formation of an irreversible covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain. [] This covalent binding is responsible for the irreversible inhibition of EGFR tyrosine kinase activity.

Mechanism of Action

Lazertinib functions as an irreversible inhibitor of EGFR tyrosine kinase. [, ] It selectively targets both activating EGFR mutations (Del19 and L858R) and the T790M resistance mutation while sparing wild-type EGFR. [, ] The irreversible binding of Lazertinib to the Cys797 residue in the ATP-binding site of EGFR prevents the phosphorylation of downstream signaling molecules, thereby disrupting EGFR-mediated signaling pathways and inhibiting tumor cell proliferation. []

Applications
  • Investigating Resistance Mechanisms: Lazertinib is used to study the mechanisms of acquired resistance to EGFR-TKIs. [, ] It has been instrumental in identifying novel resistance mutations like EGFR C797S and EGFR/BRAF fusion. [, ] This knowledge is crucial for developing strategies to overcome drug resistance and improve treatment outcomes.
  • Developing Combination Therapies: Lazertinib is explored in combination with other targeted therapies to enhance efficacy and combat resistance. [, , , ] Promising combinations include Lazertinib with MEK inhibitors (like Trametinib or Selumetinib), amivantamab (EGFR-MET bispecific antibody), and VT3989 (TEAD auto-palmitoylation inhibitor). [, , , ] These combinations aim to block multiple signaling pathways, leading to more robust and durable antitumor effects.
  • Validating Biomarkers: Lazertinib is used in clinical trials to validate predictive biomarkers for response to targeted therapies. [] For instance, studies are investigating the utility of MET expression as a biomarker to identify patients who might benefit from the combination of Lazertinib and amivantamab. []
  • Understanding Drug-Target Interactions: Crystal structures of Lazertinib in complex with both wild-type and mutant EGFR have been determined, providing insights into the molecular interactions between the drug and its target. [] This information facilitates the structure-guided design of improved tyrosine kinase inhibitors.
Future Directions
  • Optimizing Treatment Strategies: Further clinical trials are needed to determine the optimal dose and schedule of Lazertinib as monotherapy and in combination with other agents. [, , ]
  • Addressing Resistance Mechanisms: Development of new therapeutic strategies to target Lazertinib-resistant tumors, particularly those harboring EGFR C797S or EGFR/BRAF fusion, is crucial. [, ]
  • Developing Next-Generation EGFR TKIs: The discovery and development of novel, non-irreversible EGFR TKIs that can effectively target C797S containing triple mutations are essential to overcome limitations of current-generation inhibitors. []

Gefitinib

  • Compound Description: Gefitinib is a first-generation, reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used as a first-line treatment for patients with EGFR mutation-positive, locally advanced or metastatic non-small cell lung cancer (NSCLC) [, ].
  • Relevance: Multiple studies have compared the efficacy and safety of Lazertinib to Gefitinib in the first-line treatment of EGFR-mutated advanced NSCLC. Results have shown that Lazertinib provides significant PFS benefit over Gefitinib with a comparable safety profile, suggesting Lazertinib as a potential new treatment option for this patient population [, ].

Osimertinib

  • Compound Description: Osimertinib is a third-generation, irreversible EGFR-TKI. Like Lazertinib, it targets both EGFR-TKI sensitizing and T790M-resistance mutations and demonstrates superior blood-brain barrier penetration compared to earlier generations of EGFR-TKIs [, ]. It is considered a preferred first-line therapy for advanced EGFR mutation-positive NSCLC [].

Amivantamab

  • Compound Description: Amivantamab is a bispecific antibody that targets both EGFR and MET. It exhibits immune cell-directing activity and targets activating and resistance EGFR mutations as well as MET mutations and amplifications [, , , ].
  • Relevance: Amivantamab is being investigated in combination with Lazertinib as a potential therapeutic strategy for EGFR-mutant NSCLC. Studies suggest that the combination therapy may improve antitumor activity compared to either agent alone, especially in patients with acquired resistance to Osimertinib [, , , , , , , , , ].

Trametinib

  • Compound Description: Trametinib is a selective inhibitor of MEK1 and MEK2 kinases, which are downstream components of the MAPK signaling pathway [].
  • Relevance: Research has shown that the combination of Lazertinib with Trametinib demonstrates a strong antitumor effect in Lazertinib-acquired resistant NSCLCs with EGFR/BRAF fusion []. This suggests the combination therapy could be a promising option for overcoming acquired resistance to Lazertinib in the clinic [].

Selumetinib

  • Compound Description: Selumetinib is another MEK inhibitor, similar in function to Trametinib [].
  • Relevance: Similar to Trametinib, the combination of Lazertinib with Selumetinib shows significant antitumor activity in Lazertinib-acquired resistant NSCLCs with EGFR/BRAF fusion in preclinical models []. This highlights the potential of MEK inhibitor combinations for addressing Lazertinib resistance [].

Properties

CAS Number

1903008-80-9

Product Name

Lazertinib

IUPAC Name

N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenylpyrazol-1-yl]pyrimidin-2-yl]amino]-4-methoxy-2-morpholin-4-ylphenyl]prop-2-enamide

Molecular Formula

C30H34N8O3

Molecular Weight

554.6 g/mol

InChI

InChI=1S/C30H34N8O3/c1-5-28(39)32-23-17-24(26(40-4)18-25(23)37-13-15-41-16-14-37)33-30-31-12-11-27(34-30)38-20-22(19-36(2)3)29(35-38)21-9-7-6-8-10-21/h5-12,17-18,20H,1,13-16,19H2,2-4H3,(H,32,39)(H,31,33,34)

InChI Key

RRMJMHOQSALEJJ-UHFFFAOYSA-N

SMILES

CN(C)CC1=CN(N=C1C2=CC=CC=C2)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N5CCOCC5)OC

Solubility

Soluble in DMSO

Synonyms

Lazertinib; YH-25448; YH 25448; YH25448; GNS-1480; GNS 1480; GNS1480.

Canonical SMILES

CN(C)CC1=CN(N=C1C2=CC=CC=C2)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N5CCOCC5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.